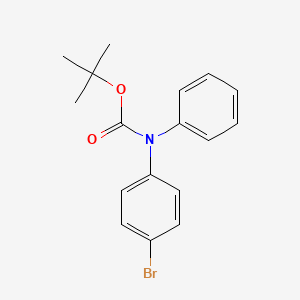

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate

CAS No.: 911293-26-0

Cat. No.: VC4131842

Molecular Formula: C17H18BrNO2

Molecular Weight: 348.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 911293-26-0 |

|---|---|

| Molecular Formula | C17H18BrNO2 |

| Molecular Weight | 348.2 |

| IUPAC Name | tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |

| Standard InChI | InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3 |

| Standard InChI Key | LSAQBBSMSWPVOL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

Structural Features

-

Core structure: A carbamate group () bridges a tert-butyl group and two aromatic rings:

-

Steric and electronic effects: The tert-butyl group provides steric bulk, while the bromine atom enhances electrophilic reactivity for cross-coupling reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Route 1:

-

Starting material: 4-Bromoaniline.

-

Reagents: Di-tert-butyl dicarbonate (Boc anhydride), triethylamine.

-

Conditions: Anhydrous dichloromethane, 0°C to room temperature, 16 hours .

Route 2:

-

Suzuki coupling: Reacting tert-butyl N-(4-bromophenyl)carbamate with phenylboronic acid in the presence of palladium catalysts .

Industrial-Scale Optimization

-

Batch reactions: Employed to enhance yield and purity.

-

Purification: Recrystallization or column chromatography using ethyl acetate/hexane mixtures .

Physicochemical Properties

Thermal and Physical Data

| Property | Value | Source |

|---|---|---|

| Melting point | 82–84°C | |

| Boiling point | 428.8°C (predicted) | |

| Density | 1.340 ± 0.06 g/cm³ | |

| Solubility | Soluble in DCM, THF; insoluble in water |

Spectroscopic Data

-

NMR (CDCl):

Chemical Reactivity and Applications

Substitution Reactions

-

Bromine displacement: Facilitates Suzuki-Miyaura couplings to form biaryl structures, critical in drug intermediates .

Hydrolysis

Applications in Pharmaceutical Synthesis

-

Antimicrobial agents: Serves as a precursor to carboxamido derivatives with demonstrated bioactivity .

-

Enzyme inhibitors: Analogous carbamates inhibit acetylcholinesterase and serotonin transporters .

Biological Activity

Enzyme Inhibition

-

Acetylcholinesterase (AChE): Moderate inhibition observed in structurally similar carbamates, suggesting potential for neurodegenerative disease research.

-

Serotonin transporter (SERT): Preliminary studies indicate modulation of serotonin reuptake mechanisms.

Future Directions

Drug Discovery

-

Lead optimization: Explore modifications to the phenyl and bromophenyl groups to enhance bioactivity .

-

Targeted delivery: Develop prodrugs leveraging carbamate stability .

Green Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume